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VVZ-149

Cat. No.: B1193734
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Description

Contemporary Challenges in Pain Management and Unmet Therapeutic Needs

Despite advancements in medicine, pain management remains a critical area with substantial unmet therapeutic needs. Chronic pain affects approximately 20% of adults in Europe and the United States and is considered a leading cause of disability globally. guidetomalariapharmacology.org Traditional single-target analgesics, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, frequently fall short in providing adequate relief for moderate-to-severe pain and are associated with significant drawbacks. naver.commedchemexpress.cn Opioids, while potent, carry risks of nausea, respiratory depression, vomiting, itching, addiction, and tolerance, severely limiting their flexible usage. naver.commedchemexpress.cn NSAIDs, though widely used, may not be effective for moderate-to-severe pain and can cause gastrointestinal issues like ulcers, restricting long-term use. naver.com

Theoretical Framework of Multi-Target Pharmacological Intervention in Pain Pathways

The inherent complexity of pain, involving intricate interactions across various biological systems, underscores the rationale for multi-target pharmacological intervention. nih.govwikipedia.org Unlike single-target drugs that aim to modulate a single pathway, multi-target analgesics are designed to simultaneously influence multiple pathways involved in pain transmission and modulation. nih.govwikipedia.org This approach offers a more comprehensive strategy with the potential for enhanced efficacy, reduced side effects, and mitigation of tolerance commonly associated with single-target drugs. nih.govvivozon.com

By addressing different mechanisms contributing to pain, multi-target drugs can achieve a broader therapeutic effect. For instance, they can target both peripheral nociceptor activation and central sensitization mechanisms, which are crucial in both nociceptive and persistent inflammatory pain. nih.gov This strategy is particularly advantageous for complex conditions like chronic and neuropathic pain, which are often refractory to treatments that only address a single pathway. nih.gov The development of multi-target drugs represents a shift from the traditional "one target, one drug" paradigm, acknowledging that diseases and physiological functions result from complex interactions of multiple biological targets.

Conceptualization and Research Rationale for VVZ-149 as a Novel Analgesic Candidate

This compound, also known as Opiranserin, has been conceptualized and developed as a novel multi-target analgesic candidate to address the limitations of existing pain management therapies. nih.gov The research rationale for this compound stems from the recognition that a single compound capable of modulating multiple pain pathways could offer superior therapeutic outcomes compared to conventional analgesics. nih.gov It is distinguished as a non-opioid and non-NSAID analgesic, aiming to provide effective pain relief without the significant side effects associated with these drug classes. naver.com

This compound was identified through an in vivo-guided screening approach, a methodology that allows for real-time evaluation of drug candidates in biological systems that closely mimic human pain pathways, providing insights into pharmacodynamics and pharmacokinetics. nih.gov This compound exhibits a unique pharmacological profile by selectively targeting several key pathways implicated in pain modulation. It functions as a dual antagonist, primarily targeting:

Glycine (B1666218) transporter 2 (GlyT2): this compound acts as a GlyT2 blocker, inhibiting the reuptake of glycine, an inhibitory neurotransmitter crucial for spinal pain processing. nih.govnaver.com Inhibition of GlyT2 increases glycine levels in the spinal cord, thereby reducing pain transmission to the brain. naver.com

Serotonin (B10506) 5-HT2A receptor (5HT2A): this compound also acts as a 5HT2A antagonist. naver.com This action is believed to decrease descending serotonergic facilitatory modulation on pain transmission from the brain and reduce nociceptor activation in peripheral nerves. naver.com

Purine (B94841) receptor P2X3: Additionally, this compound shows antagonistic activity on the purine receptor P2X3, which is associated with nociceptive signaling in peripheral sensory neurons. nih.gov

This multi-target profile is designed to produce synergistic analgesic effects by acting on both the central nervous system (CNS) and the peripheral nervous system (PNS), offering a comprehensive approach to pain relief. naver.com The development of this compound aims to provide a first-in-class, non-opioid, and non-NSAID analgesic with efficacy comparable to or superior to opioids, addressing a significant unmet medical need in pain management. naver.com

Detailed Research Findings

Preclinical and clinical studies have provided insights into the efficacy of this compound across various pain models.

In Vitro/Ex Vivo Findings: this compound, also known as Opiranserin, has demonstrated specific inhibitory and antagonistic activities against its primary targets. The half-maximal inhibitory concentration (IC50) values for its key targets are summarized in the table below. nih.govmedchemexpress.cn

Table 1: Inhibitory Concentrations (IC50) of this compound on Key Targets

TargetIC50 (µM)
Glycine transporter 2 (GlyT2)0.86
Purine receptor P2X3 (rP2X3)0.87
Serotonin 5-HT2A (5HT2A)1.3

Animal Model Studies: Various in vivo pharmacological studies in laboratory animals have consistently shown dose-dependent analgesic or anti-allodynic effects of this compound. naver.com

Formalin Test: This model assesses both nociceptive and inflammatory pain. This compound demonstrated efficacy in modulating both phases of the formalin test, suggesting its potential to target both peripheral and central pain mechanisms. nih.gov

Spinal Nerve Ligation (SNL) Model: In this representative model for neuropathic pain, this compound (80 mg/kg, p.o.) effectively reduced mechanical allodynia in rats, with efficacy comparable to 3 mg/kg Morphine (25 mg/kg, s.c.). medchemexpress.cn The analgesic effect was most pronounced at 3 hours after administration in the SNL model, achieving a maximum possible effect (MPE) of 24% at 50 mg/kg and 45% at 100 mg/kg, indicating dose-dependent efficacy.

Non-opioid and Non-NSAID Mechanism: Studies have confirmed that the analgesic effect of this compound is not mediated by opioid receptors, as it was not blocked by naloxone, an opioid-receptor antagonist. Furthermore, this compound did not inhibit cyclooxygenase activity in vitro, distinguishing it from NSAIDs.

Clinical Trial Findings (Postoperative Pain): this compound has progressed through clinical development, including Phase 2 studies for postoperative pain.

In a Phase 2 study involving patients undergoing laparoscopic colorectal surgery, this compound resulted in a 34.2% reduction in opioid consumption over 24 hours post-dose, along with fewer patient-controlled analgesia (PCA) demands, compared to placebo.

Another Phase 2 study in patients (n=60) undergoing laparoscopic and robotic-laparoscopic gastrectomy demonstrated a significant reduction in opioid use and PCA demands. Pain intensity was lower in the this compound group, reaching statistical significance at 4 hours post-emergence, with a 29.5% reduction in opioid consumption for 24 hours.

For a subgroup of patients requiring early rescue medication (often associated with preoperative negative affect), this compound further reduced pain intensity and led to a 32.6% to 40% reduction in opioid consumption over 24 hours compared to placebo patients. This suggests a potential benefit for patients with negative affect who otherwise tend to have higher postoperative opioid use.

These findings indicate that this compound demonstrates effective analgesia with reduced postoperative pain and opioid requirements, supporting its potential as a novel non-opioid analgesic.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VVZ-149, VVZ 149, VVZ149

Origin of Product

United States

Computational and Synthetic Methodologies in Vvz 149 Discovery

Rational Design and Scaffold Development Strategies

The rational design of VVZ-149 was fundamentally rooted in the concept of multitarget-directed ligands, aiming to achieve enhanced efficacy and reduced side effects by simultaneously modulating several pain-related pathways. mdpi.comresearchgate.netvivozon.com The core chemical scaffold of this compound was inspired by the pharmacophores of existing compounds, specifically Opiranserin and Vilazodone. mdpi.comresearchgate.netresearchgate.netpreprints.org Vilazodone, known for its antidepressant properties through modulation of serotonin (B10506) pathways, served as a lead compound, highlighting the relevance of serotonin in pain perception and modulation. mdpi.compreprints.org

Vivozon, the developer of this compound, employed a "bait-target approach" as a key strategy in its multi-target drug discovery platform. vivozon.com This involved initially selecting a primary "bait" target, such as Glycine (B1666218) transporter 2 (GlyT2), and then identifying additional targets that exhibit synergistic effects when modulated concurrently. vivozon.com The inhibition of GlyT2 is crucial as it increases glycine levels in the spinal dorsal horn, thereby reducing pain signal transmission from the periphery to the central nervous system. kddf.org Concurrently, blocking the serotonin 5-HT2A receptor (5-HT2A) can decrease the activation of nociceptive nerve terminals located in the periphery. kddf.org This dual-target mechanism was designed to provide a more comprehensive and effective analgesic effect compared to single-target agents. mdpi.comresearchgate.netresearchgate.net

High-Throughput Screening Approaches for Initial Identification

The initial identification of this compound was achieved through a rigorous ex vivo screening process, followed by an in vivo-guided screening approach. mdpi.comresearchgate.netpreprints.orgveeva.com This method prioritizes the physiological efficacy of candidate compounds from the early stages of development. vivozon.comveeva.com

A primary in vivo screening method utilized was the formalin test, a well-established experimental model in pain research. mdpi.comresearchgate.netresearchgate.netpreprints.org This test induces a biphasic pain response, allowing researchers to evaluate potential analgesics against both acute (nociceptive) and chronic (inflammatory/neuropathic) pain mechanisms, providing insights into a compound's multitarget potential. preprints.org Through analog screening within the formalin test, "Compound 29," which is this compound, was identified as a promising lead candidate. mdpi.comresearchgate.netresearchgate.netpreprints.org Vivozon's phenotypic screening system, which involves monitoring neural activity in pain-related tissues using electrophysiological techniques ex vivo, further contributed to the reliable assessment of candidate materials. vivozon.com

Structure-Activity Relationship (SAR) Studies and Analog Optimization

Extensive Structure-Activity Relationship (SAR) studies and subsequent analog optimization were critical in refining this compound's pharmacological profile and enhancing its therapeutic properties. mdpi.comresearchgate.netresearchgate.net this compound is recognized as a structural analog of ORG25543. frontiersin.org

Mechanistic studies were conducted to thoroughly explore this compound's interactions with various neurotransmitter transporters and receptors. mdpi.comresearchgate.netresearchgate.net These studies confirmed its multitarget action:

Glycine transporter 2 (GlyT2) blocker: this compound inhibits GlyT2 with an IC50 of 0.86 µM. mdpi.compreprints.orgwikipedia.orgguidetopharmacology.orgmedchemexpress.cominvivochem.commedchemexpress.cn

Purine (B94841) receptor P2X3 antagonist: It acts as an antagonist at the P2X3 receptor with an IC50 of 0.87 µM. mdpi.compreprints.orgwikipedia.orgmedchemexpress.cominvivochem.commedchemexpress.cn

Serotonin 5-HT2A receptor antagonist: this compound functions as a 5-HT2A receptor antagonist with an IC50 of 1.3 µM. preprints.orgwikipedia.orgguidetopharmacology.orgmedchemexpress.cominvivochem.commedchemexpress.cn

Further mechanistic investigations revealed strong triple uptake inhibition, particularly affecting dopamine (B1211576) (DAT) and serotonin (SERT) transporters, in addition to its high-affinity 5-HT2A receptor antagonism. mdpi.comresearchgate.netresearchgate.net

Pharmacokinetic analyses were crucial for characterizing this compound's behavior within biological systems, indicating enhanced stability and favorable blood-brain barrier permeability, which are essential for central nervous system (CNS) activity. mdpi.comresearchgate.netresearchgate.net Preclinical studies demonstrated potent antinociceptive effects. medchemexpress.com

In the formalin test, this compound (Compound 29) exhibited high potency, with an effective dose 50% (ED50) of 0.78 mg/kg in the second phase, demonstrating a concentration-dependent effect in the first phase. mdpi.comresearchgate.netresearchgate.net In the spinal nerve ligation (SNL) model, a widely used model for neuropathic pain, this compound produced dose-dependent analgesic effects, increasing withdrawal thresholds. mdpi.comresearchgate.netresearchgate.netfrontiersin.org Oral administration of this compound also effectively reduced mechanical allodynia in the rat SNL model. frontiersin.org

The expected clinical therapeutic concentration range for this compound, including its active metabolite VVZ-368, was determined to be 600–1900 μg/L based on preclinical studies. mdpi.com this compound undergoes metabolism to an active metabolite, VVZ-368. kddf.orgmdpi.com SAR studies have also contributed to the discovery of novel and selective GlyT2 inhibitors. mdpi.comdntb.gov.ua Specific amino acids (Gly373, Leu476, Ser479, Thr582) within GlyT-1 and GlyT-2, along with hydrophobic interactions (Ile399, Met382, Leu158), have been identified as key determinants for the selective binding of ligands within these transporters. dntb.gov.ua Ongoing optimization efforts continue to focus on improving the therapeutic profile of this compound and mitigating potential side effects. mdpi.comresearchgate.netresearchgate.net

Table 1: In Vitro Activity of this compound (Opiranserin)

TargetIC50 (µM)Reference
Glycine Transporter 2 (GlyT2)0.86 mdpi.compreprints.orgwikipedia.orgguidetopharmacology.orgmedchemexpress.cominvivochem.commedchemexpress.cn
Purine Receptor P2X30.87 mdpi.compreprints.orgwikipedia.orgmedchemexpress.cominvivochem.commedchemexpress.cn
Serotonin 5-HT2A Receptor1.3 preprints.orgwikipedia.orgguidetopharmacology.orgmedchemexpress.cominvivochem.commedchemexpress.cn

Table 2: Preclinical Efficacy of this compound (Compound 29)

Preclinical ModelEfficacy MeasureValueReference
Formalin TestED50 (2nd phase)0.78 mg/kg mdpi.comresearchgate.netresearchgate.net
SNL Model (rat)Increased Withdrawal Thresholds24% MPE at 50 mg/kg, 45% MPE at 100 mg/kg mdpi.comresearchgate.netresearchgate.net

Molecular and Cellular Pharmacodynamics of Vvz 149

Primary Receptor and Transporter Interactions

VVZ-149 primarily acts as a dual antagonist, simultaneously modulating the Glycine (B1666218) Transporter 2 (GlyT2) and the serotonin (B10506) 5-HT2A receptor. vivozon.comnih.govcancer.govclinconnect.iodatamed.orgresearchgate.net

Glycine Transporter 2 (GlyT2) Antagonism and Spinal Glycinergic Modulation

This compound functions as a GlyT2 blocker, exhibiting an inhibitory concentration (IC50) of 0.86 µM. mdpi.comwikipedia.orgmedchemexpress.com GlyT2 is a crucial regulator of glycine concentrations at synapses, primarily expressed in the presynaptic terminals of inhibitory glycinergic neurons located in the spinal cord, brain stem, and cerebellum. nih.govmdpi.com The inhibition of GlyT2 by this compound effectively prevents the reuptake of glycine, an essential inhibitory neurotransmitter. mdpi.comcancer.gov This action leads to an increase in glycine concentrations within the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling. cancer.govmdpi.com The enhancement of glycinergic neurotransmission in the spinal cord results in a reduction of pain signal transmission to the brain, contributing to its analgesic effect. nih.govcancer.govclinconnect.ionih.govmdpi.com Impaired glycinergic neurotransmission within the dorsal horn of the spinal cord is a significant central nervous system mechanism contributing to mechanical hyperalgesia and allodynia in neuropathic pain states. mdpi.com

Serotonin 5-HT2A Receptor Antagonism and Descending Pain Control Pathways

This compound also demonstrates antagonistic activity at the serotonin 5-HT2A receptor, with an IC50 of 1.3 µM. mdpi.comwikipedia.orgmedchemexpress.com Serotonin and its 5-HT2A receptor are integral to both serotonin receptor-mediated signaling and the perception of pain. cancer.gov By blocking the 5-HT2A receptor, this compound decreases descending serotonergic facilitatory modulation on pain transmission originating from the brain. nih.govcancer.govclinconnect.ioresearchgate.net This antagonism also contributes to reducing nociceptor activation in peripheral nerves, which are key sources of postsurgical pain. nih.govclinconnect.ioresearchgate.net

Secondary Receptor and Transporter Interactions

Beyond its primary targets, this compound interacts with other receptors relevant to pain processing.

Exploration of Other Neurotransmitter Transporter and Receptor Modulations (e.g., Dopamine (B1211576) Transporter (DAT), Serotonin Transporter (SERT), 5-HT1A)

While the primary pharmacological profile of this compound centers on GlyT2, 5-HT2A, and P2X3 antagonism, research has explored its broader interactions. However, specific and consistent data directly attributing significant modulation of Dopamine Transporter (DAT), Serotonin Transporter (SERT), or 5-HT1A receptor to this compound itself (as opposed to related compounds or broader class effects) within the provided sources are not explicitly detailed. The core mechanism of action for this compound consistently reported focuses on its dual antagonism of GlyT2 and 5-HT2A, alongside P2X3 antagonism. mdpi.comwikipedia.orgmedchemexpress.comnih.govcancer.gov

Mechanisms of Synergistic Pharmacological Activity

The analgesic efficacy of this compound is largely attributed to its synergistic or additive dual antagonistic activity against GlyT2 and 5-HT2A. globenewswire.compharma-iq.comclinicalleader.com This multi-target approach allows this compound to modulate key mechanisms involved in pain perception, transmission, and regulation. vivozon.com By simultaneously inhibiting two critical targets in the spinal cord, a central area for pain signal regulation, this compound achieves a synergistic analgesic effect. vivozon.com This dual action is hypothesized to not only enhance efficacy but also potentially reduce the likelihood of developing side effects commonly associated with traditional single-target analgesics. preprints.org The compound exerts its effects by modulating both central nervous system and peripheral nervous system pathways involved in pain. vivozon.com

Pharmacodynamic Data Summary

Table 1: IC50 Values for this compound at Key Receptors and Transporters

TargetIC50 (µM)Reference
Glycine Transporter 2 (GlyT2)0.86 mdpi.comwikipedia.orgmedchemexpress.com
Purine (B94841) P2X3 Receptor0.87 mdpi.comwikipedia.orgmedchemexpress.com
Serotonin 5-HT2A Receptor1.3 mdpi.comwikipedia.orgmedchemexpress.com

Compound Information

Preclinical Pharmacological Characterization in in Vitro and in Vivo Models

In Vitro Assessments of Efficacy and Target Engagement

In vitro evaluations have elucidated the specific molecular targets and functional effects of VVZ-149, highlighting its multi-target mechanism of action.

This compound acts as a selective and combined antagonist at several key receptors and transporters involved in pain modulation. It functions as a glycine (B1666218) transporter 2 (GlyT2) blocker, effectively inhibiting the reuptake of glycine, an inhibitory neurotransmitter crucial for spinal pain processing wikipedia.orgmedkoo.compreprints.orgnih.govmedchemexpress.com. Additionally, it acts as a purine (B94841) P2X3 receptor antagonist, targeting receptors associated with nociceptive signaling in peripheral sensory neurons wikipedia.orgpreprints.orgnih.govmedchemexpress.com. Furthermore, this compound exhibits antagonistic activity at the serotonin (B10506) 5-HT2A receptor, modulating central serotonin pathways that contribute to pain perception wikipedia.orgmedkoo.compreprints.orgnih.govmedchemexpress.com.

The inhibitory concentrations (IC50) for this compound against these targets have been determined as follows:

TargetIC50 (µM)Reference
Glycine Transporter 2 (GlyT2)0.86 wikipedia.orgmedkoo.compreprints.orgmedchemexpress.com
Purine P2X3 Receptor0.87 wikipedia.orgpreprints.orgnih.govmedchemexpress.com
Serotonin 5-HT2A Receptor1.3 wikipedia.orgmedkoo.compreprints.orgnih.govmedchemexpress.com

In vitro studies have also assessed the cytotoxicity of this compound in cell lines relevant to neurological function. Specifically, this compound has been confirmed to be non-toxic to HT-22 cells, a commonly used hippocampal neuronal cell line, with cell viability maintained at levels exceeding 100% relative to untreated control groups at tested concentrations preprints.orgnih.govresearchgate.netpreprints.orgresearchgate.net. This finding supports its potential for further development without significant cytotoxicity concerns in neuronal systems preprints.orgnih.govpreprints.orgresearchgate.net.

In Vivo Models of Nociceptive and Inflammatory Pain

This compound has demonstrated significant analgesic effects in various in vivo models of nociceptive and inflammatory pain, indicating its broad therapeutic potential.

The formalin test, a widely used experimental model for assessing analgesic efficacy, involves inducing a biphasic pain response in animals: an initial acute pain phase (first phase) followed by a prolonged inflammatory phase (second phase) preprints.orgnih.govmdpi.com. This compound has consistently shown dose-dependent analgesic effects in rat models subjected to formalin-induced nociceptive and inflammatory pain bmj.comglobenewswire.comnih.gov. Its analgesic effect in this model is attributed to a non-opioid mechanism and was not blocked by pretreatment with naloxone, an opioid-receptor antagonist bmj.comnih.gov. This indicates that this compound's pain-relieving properties are distinct from those of opioid-based analgesics bmj.comnih.gov.

This compound has exhibited robust pain-suppressing efficacy in rat models of postoperative pain clinicalleader.combmj.comglobenewswire.comnih.gov. Clinical studies have also explored its efficacy in managing postoperative pain following various surgical procedures. For instance, this compound injections have been evaluated for postoperative pain after laparoscopic colorectal surgery and abdominoplasty bmj.comnih.govresearchgate.netresearchgate.netnih.govnih.govclinconnect.iodrugbank.comlarvol.com. In a study involving laparoscopic colorectal surgery, this compound resulted in a 34.2% reduction in opioid consumption over 24 hours post-dose, along with fewer patient-controlled analgesia (PCA) demands researchgate.net. For patients with high levels of preoperative negative affect, this compound led to a significant pain reduction and 40% less opioid use compared to the placebo group researchgate.net.

In Vivo Models of Neuropathic Pain

Beyond acute and inflammatory pain, this compound has also demonstrated efficacy in models of neuropathic pain. Preclinical animal studies, particularly in rat models of neuropathic pain, have consistently shown dose-dependent antiallodynic effects of this compound clinicalleader.combmj.comglobenewswire.comnih.govnih.govresearchgate.net. For example, in a rat spinal nerve ligation (SNL) model, Opiranserin (this compound) effectively reduced mechanical allodynia and pain-related behaviors, with efficacy comparable to morphine medchemexpress.com. This suggests its potential for addressing chronic pain conditions characterized by mechanical allodynia.

Pharmacokinetic and Metabolic Fate Investigations in Preclinical Systems

Absorption, Distribution, and Bioavailability in Animal Models

Investigations into the pharmacokinetic profile of VVZ-149 in preclinical animal models have provided insights into its absorption, distribution, and bioavailability. Following oral administration, this compound undergoes significant metabolism, primarily in the liver kddf.org. Systemic exposure to this compound and its active metabolite, VVZ-368, has been observed to increase in a dose-proportional manner, indicating linear pharmacokinetic characteristics within the studied dose ranges nih.govmdpi.comresearchgate.net.

Central Nervous System Penetration and Blood-Brain Barrier Dynamics

This compound demonstrates a notable ability to penetrate the central nervous system (CNS). Preclinical studies, including a Parallel Artificial Membrane Permeability Assay (PAMPA), have indicated that this compound ("compound 29" in the study) possesses a high potential to permeate the blood-brain barrier (BBB) mdpi.compreprints.org. The measured LogPe value for this compound was 4.5, suggesting efficient BBB permeability mdpi.compreprints.org. This CNS penetration is consistent with its proposed dual mechanism of action, which involves targets in both the central and peripheral nervous systems kddf.org.

Tissue Distribution Profiling

While specific comprehensive tissue distribution profiling across various organs is not extensively detailed in the available preclinical data, the confirmed high potential for blood-brain barrier penetration indicates significant distribution to the central nervous system mdpi.compreprints.org. The systemic exposure data from animal models further confirm its distribution throughout the body to achieve pharmacological effects kddf.orgnih.gov.

Biotransformation Pathways and Metabolite Identification

This compound undergoes biotransformation, leading to the formation of an active metabolite, VVZ-368 kddf.orggoogle.comnih.govmdpi.comresearchgate.netpage-meeting.orgresearchgate.net. This metabolic conversion primarily occurs in the liver kddf.org. The presence of VVZ-368 contributes to the sustained efficacy of this compound .

Hepatic Microsomal Stability and Metabolic Enzymes Involved

Studies evaluating the hepatic microsomal stability of this compound ("compound 29") in preclinical systems have shown moderate stability. In mouse liver microsomes, 51.2% of the parent compound remained intact after 30 minutes of incubation mdpi.com. Similarly, in human liver microsomes, 55.6% of this compound remained intact after 30 minutes mdpi.com. These findings suggest moderate metabolic stability across both species, with a slightly higher stability observed in human microsomes mdpi.com. While cytochrome P450 (CYP) enzymes are generally known to be involved in hepatic metabolism, specific CYP enzymes responsible for this compound's biotransformation are not explicitly identified in the provided research findings.

Table 1: Hepatic Microsomal Stability of this compound

SpeciesPercentage of Parent Compound Remaining after 30 min Incubation
Mouse51.2%
Human55.6%

Excretion Kinetics and Routes in Preclinical Species

Pharmacokinetic analyses in preclinical studies involved the collection of serial blood and urine samples, indicating that renal excretion is a route of elimination for this compound and its metabolites nih.gov. Further detailed information regarding the specific percentages of excretion via different routes (e.g., urine, feces) or the precise excretion kinetics in various preclinical species is not explicitly provided in the retrieved data.

Relationship Between Systemic Exposure and Pharmacological Effect in Animal Models

A clear and consistent relationship between systemic exposure to this compound and its pharmacological effect has been established in various animal models kddf.org. Repetitive and consistent plasma exposure levels correlating with efficacy have been confirmed in animal studies, including models of neuropathic pain, formalin-induced pain, and postoperative pain kddf.org. Simulations based on preclinical pharmacokinetic data have been used to determine optimal dosing regimens, such as a loading dose followed by a maintenance dose, to achieve effective concentrations in rat models of neuropathic or inflammatory pain bmj.comnih.govresearchgate.netbmj.com. The expected clinical therapeutic concentration range for this compound, including its active metabolite VVZ-368, was estimated to be between 600 and 1900 µg/L (or ng/mL) based on preclinical study results bmj.commdpi.comresearchgate.netpage-meeting.orgbmj.com.

Table 2: Estimated Therapeutic Concentration Range

Compound (including active metabolite)Expected Therapeutic Concentration Range (Preclinical)
This compound + VVZ-368600 – 1900 µg/L (or ng/mL)

Preclinical Safety Pharmacology and Toxicology Assessments

In Vitro Cytotoxicity and Cell Viability Studies

The initial stages of safety assessment often involve in vitro studies to determine if a compound has direct toxic effects on cells. While specific cytotoxicity data for VVZ-149 on cell lines such as the murine hippocampal HT-22 cells are not extensively available in public literature, studies on closely related analogs have been conducted. For instance, a compound described as an analog of this compound, when tested at a concentration of 10 μM, demonstrated no significant cytotoxic effects on HT-22 cells. In these assays, cell viability was reported to be maintained at levels greater than 100% when compared to untreated control cells, suggesting a favorable cytotoxicity profile at this concentration for the analog.

Interactive Table: Cytotoxicity of this compound Analog

Cell Line Compound Concentration Result

Evaluation of Potential for Drug-Drug Interactions (e.g., Cytochrome P450 Enzyme Inhibition Profiling)

A critical aspect of preclinical safety evaluation is determining a new drug's potential to interact with other medications. This is often assessed by examining its effect on the cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing a vast number of drugs. Preclinical studies were performed to evaluate the inhibitory potential of this compound analogs against key CYP isozymes. Publicly accessible data detailing the specific half-maximal inhibitory concentrations (IC50) for this compound against various CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are limited. However, the initiation of such studies for related compounds indicates that the potential for drug-drug interactions was a component of the safety assessment.

Interactive Table: Status of CYP450 Inhibition Studies for this compound Analog

CYP Isozyme Status
CYP1A2 Assessed
CYP2C9 Assessed
CYP2C19 Assessed
CYP2D6 Assessed

Cardiovascular Safety Pharmacology: Ion Channel Studies (e.g., hERG)

Assessing the potential for cardiovascular side effects is a mandatory step in drug development. One of the most important assessments is the compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, as inhibition of this channel can lead to potentially fatal cardiac arrhythmias. In preclinical evaluations, an analog of this compound was tested for its hERG liability. The study found that at a concentration of 10 μM, the compound caused a 52.7% inhibition of the hERG channel. Based on this finding, the half-maximal inhibitory concentration (IC50) was estimated to be approximately 10 μM. This indicates a moderate potential for hERG channel inhibition for this specific analog, a factor that requires careful consideration during further development.

Interactive Table: hERG Inhibition Profile of this compound Analog

Parameter Value
Test Concentration 10 µM
% Inhibition 52.7%

Advanced Research Directions and Translational Perspectives for Vvz 149

Refined Mechanistic Elucidation through Omics Technologies (e.g., Proteomics, Transcriptomics)

VVZ-149 exerts its analgesic effects through a multi-target approach, primarily by inhibiting the glycine (B1666218) transporter 2 (GlyT2) and antagonizing the serotonin (B10506) 5-HT2A receptor (5HT2A). It also functions as a purine (B94841) P2X3 receptor antagonist. vivozon.comkddf.orgmdpi.comclinicalleader.compharma-iq.comspringer.comwikipedia.orgnih.govresearchgate.netnih.govclinconnect.io The inhibition of GlyT2 enhances glycinergic inhibitory neurotransmission in the spinal cord, thereby reducing pain signal transmission to the brain. kddf.orgclinconnect.io Concurrently, 5HT2A receptor antagonism decreases descending serotonergic facilitatory modulation of pain transmission and reduces nociceptor activation in peripheral nerves. kddf.orgclinconnect.io This synergistic or additive dual antagonistic activity is considered key to its robust pain-suppressing efficacy. clinicalleader.compharma-iq.com

While current understanding of this compound's mechanism is well-established at the receptor and transporter level, further refined mechanistic elucidation could benefit significantly from omics technologies. Techniques such as proteomics and transcriptomics could provide a comprehensive understanding of the cellular and molecular pathways modulated by this compound. For instance, transcriptomic analysis could reveal changes in gene expression profiles in pain-processing regions of the nervous system following this compound administration, identifying novel downstream targets or compensatory mechanisms. Proteomic studies could further validate these findings by quantifying protein expression levels, offering insights into direct protein-drug interactions or broader protein network alterations that contribute to its analgesic effects. Although specific published data on this compound utilizing these advanced omics approaches are not extensively detailed in current public literature, the general application of such methodologies is recognized as a promising avenue for investigating complex disease mechanisms and drug actions. researchgate.netsemanticscholar.orgresearchgate.net

Advanced Neurophysiological and Imaging Techniques in Animal Models

Preclinical studies have consistently demonstrated this compound's dose-dependent analgesic and anti-allodynic effects across various rat models, including those for postoperative, formalin-induced nociceptive/inflammatory, and neuropathic pain. mdpi.combmj.comclinicalleader.compharma-iq.comoup.comresearchgate.net These studies often employ behavioral assays to assess pain modulation. To further advance the understanding of this compound's impact on neural circuitry, advanced neurophysiological and imaging techniques in animal models are crucial.

Electrophysiological techniques, such as ex vivo tissue-level efficacy assays, have been utilized to monitor neural activity related to pain, providing a more reliable confirmation of a candidate material's physiological efficacy compared to target protein or cell-level screening. vivozon.com This approach allows for the direct measurement of neuronal excitability and synaptic transmission in response to this compound, offering detailed insights into its modulatory effects on pain pathways. Future research could incorporate in vivo electrophysiology to record neuronal activity in awake, behaving animals, correlating changes in neural firing patterns with observed analgesic behaviors.

While specific details on advanced imaging techniques (e.g., fMRI, PET) for this compound in animal models are not widely reported, their application could provide spatial and temporal insights into brain regions activated or deactivated by the compound. For example, functional magnetic resonance imaging (fMRI) could map changes in brain activity in response to painful stimuli before and after this compound administration, identifying the specific neural networks involved in its analgesic action. Positron emission tomography (PET) could be used to visualize the distribution and binding of radiolabeled this compound or its metabolites to its target receptors in living animals, confirming target engagement and pharmacokinetic properties in vivo.

Development of Novel Formulations for Targeted Preclinical Delivery

This compound is currently under development as an injectable formulation for postoperative pain, with recent approval in South Korea for this indication. vivozon.commdpi.comspringer.com However, the development of novel formulations, particularly oral formulations, is a significant research direction to expand its therapeutic utility, especially for chronic pain conditions.

Preformulation studies and GLP toxicology studies are being conducted to accelerate the development of an oral form of this compound. kddf.org Oral administration of this compound leads to its metabolism in the liver, yielding an active metabolite, VVZ-368. kddf.orgnih.govresearchgate.netpage-meeting.org This necessitates comprehensive toxicological evaluation of both the parent compound and its active metabolite to ensure safety for long-term administration in chronic pain research. kddf.org

The availability of an oral formulation would provide a more convenient and patient-friendly option for managing various chronic pain types, including neuropathic pain and potentially migraine, as indicated by ongoing development efforts. kddf.orgglobenewswire.com This strategic development aims to broaden the application of this compound beyond acute postoperative settings, addressing a wider spectrum of unmet medical needs in pain management.

Comparative Pharmacological Profiling with Established Analgesics in Preclinical Settings

Preclinical studies have demonstrated that this compound exhibits analgesic efficacies comparable to or even superior to morphine in various animal models of pain. kddf.orgmdpi.combmj.comclinicalleader.compharma-iq.comoup.comresearchgate.net This is a critical finding, particularly given this compound's non-opioid mechanism of action, which suggests a potential to overcome the limitations and side effects associated with opioid analgesics. vivozon.combmj.comclinicalleader.compharma-iq.com

For instance, in vivo pharmacological studies in rats have shown dose-dependent analgesic or anti-allodynic effects in models of postoperative pain, formalin-induced nociceptive/inflammatory pain, and neuropathic pain. bmj.com A key distinction is that this compound's analgesic effect is not blocked by naloxone, an opioid-receptor antagonist, confirming its non-opioid mechanism. bmj.com Furthermore, this compound did not inhibit cyclooxygenase activity in vitro, differentiating it from NSAIDs. bmj.com

Comparative studies are essential to fully characterize this compound's profile against other established analgesics, including non-opioids like gabapentin (B195806) or NSAIDs, across a range of pain modalities. Such profiling would involve evaluating:

Efficacy : Direct comparisons of pain reduction magnitude and duration in diverse preclinical pain models.

Onset and Duration of Action : Characterizing the time course of analgesic effects.

Dose-Response Relationships : Establishing potency relative to other agents.

Mechanism-Specific Interactions : Investigating potential additive or synergistic effects when co-administered with other analgesic classes.

These comparisons provide crucial data to position this compound within the analgesic landscape, highlighting its unique advantages and potential for multimodal pain management strategies.

A summary of preclinical efficacy findings for this compound compared to morphine is presented below:

Preclinical Pain ModelThis compound EfficacyComparator (Morphine) EfficacySource
Postoperative Pain (Rat models)Dose-dependent analgesic effectsComparable efficacy bmj.com
Formalin-induced Nociceptive/Inflammatory Pain (Rat models)Dose-dependent analgesic effectsComparable efficacy bmj.com
Neuropathic Pain (Rat models)Dose-dependent anti-allodynic effectsComparable efficacy bmj.com
General Analgesic/Anti-allodynic EffectGabapentin/morphine-comparable, dose-dependent- oup.comresearchgate.net

Exploration of this compound's Potential in Other Central Nervous System Disorders Beyond Pain

While this compound's primary focus is pain management, its multi-target mechanism of action, particularly its modulation of GlyT2 and 5HT2A receptors, suggests potential therapeutic applications in other central nervous system (CNS) disorders. Dysregulations in glycinergic and glutamatergic transmission are implicated in various CNS pathologies, including schizophrenia, epilepsy, and neurodegenerative diseases. researchgate.netnih.gov

The 5HT2A receptor, a target of this compound, is recognized as a relatively safe protein involved in a wide range of CNS physiological processes and is considered a suitable target for the development of new CNS drugs. vivozon.com This broad involvement hints at the possibility of this compound or its derivatives impacting conditions beyond pain.

Indeed, the developing company, Vivozon, is actively engaged in diversifying its pipeline to include innovative CNS drugs. This includes other compounds (e.g., VVZ-2471, VVZ-N2-1, VVZ-E2, VVZ-N3, VVZ-N4) targeting chronic pain, substance addiction, anxiety, depression, Parkinson's disease, and schizophrenia. vivozon.com While these are distinct compounds, the underlying multi-target approach and the relevance of GlyT2 and 5HT2A to a broader spectrum of CNS disorders support the theoretical potential for this compound to be explored in these areas. For instance, GlyT inhibitors are being investigated for schizophrenia and neuropathic pain. nih.gov Further preclinical investigations would be necessary to establish specific efficacy in these non-pain CNS indications.

Investigation of Long-Term Effects and Potential for Tolerance Development in Preclinical Models

A critical aspect of developing novel analgesics, especially non-opioids, is to assess their long-term effects and potential for tolerance development. Opioids are known to induce tolerance with prolonged administration, leading to reduced efficacy and increased dosing requirements. biorxiv.org

For this compound, preclinical studies have indicated that its analgesic effect is due to a non-opioid mechanism. bmj.com While direct long-term tolerance studies specifically for this compound are not extensively detailed in the provided search results, a related dual antagonist compound, VVZ-2471 (which also targets 5-HT2aR and mGluR5), demonstrated sustained anti-allodynic effects over a 14-day daily administration period in a rat neuropathic pain model, showing no significant tolerance development. biorxiv.org This finding, from a compound with a similar multi-target, non-opioid approach developed by the same company, suggests a promising outlook for this compound regarding its potential for low or no tolerance development over extended periods.

Future preclinical research for this compound should explicitly include chronic administration studies to rigorously evaluate:

Sustained Efficacy : Confirmation of maintained analgesic effect over prolonged treatment durations.

Tolerance Development : Assessment of any decrease in drug effectiveness requiring dose escalation.

Pharmacokinetic Changes : Monitoring for alterations in drug metabolism or clearance over time.

Reversibility of Effects : Evaluation of withdrawal symptoms or rebound pain upon cessation of long-term treatment.

Such investigations are vital to establish this compound's suitability for chronic pain management and its potential to offer a significant advantage over opioid therapies.

Strategic Methodologies for Optimizing Therapeutic Index in Preclinical Development

Optimizing the therapeutic index (the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect) is a paramount goal in preclinical drug development. For this compound, several strategic methodologies can contribute to this optimization:

Multi-Target Approach : this compound's ability to act on multiple targets (GlyT2, 5HT2A, P2X3) simultaneously, leading to synergistic or additive effects, is a key strategy for enhancing efficacy while potentially minimizing side effects associated with high-dose single-target modulation. vivozon.comkddf.orgmdpi.comclinicalleader.compharma-iq.comwikipedia.org This polypharmacology approach can achieve desired therapeutic outcomes at lower individual target modulation levels, thereby reducing the likelihood of off-target effects or saturating a single pathway to toxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Robust PK/PD correlation studies are essential to understand the relationship between systemic exposure and analgesic effect. Preclinical studies have established an estimated therapeutic concentration range for this compound and its active metabolite VVZ-368 (600-1900 µg/L). nih.govresearchgate.netpage-meeting.org Population PK models have been developed to describe the plasma concentrations of this compound and VVZ-368, which can inform optimal dosing regimens to maintain target therapeutic concentrations. page-meeting.org This data-driven approach allows for the selection of dosing strategies that maximize efficacy within a safe exposure window.

Targeted Delivery Formulations : As discussed in Section 7.3, the development of novel formulations, such as oral forms for chronic pain, can contribute to optimizing the therapeutic index by allowing for more controlled and sustained drug exposure, potentially reducing peak concentrations that might lead to transient side effects while maintaining effective therapeutic levels. kddf.orgglobenewswire.com

Biomarker Identification : Identifying preclinical biomarkers of efficacy and potential toxicity could allow for earlier and more precise assessment of the therapeutic window. While not explicitly detailed for this compound, this is a general strategy in drug development.

Comparative Preclinical Studies : Continuous comparative profiling against established analgesics (Section 7.4) helps to benchmark this compound's efficacy and safety margins, identifying areas where it demonstrates a superior therapeutic index. bmj.com

These strategic methodologies collectively aim to ensure that this compound progresses through preclinical development with an optimized balance of efficacy and a favorable safety profile, positioning it as a valuable non-opioid analgesic.

Q & A

Q. What experimental models are validated for preclinical evaluation of VVZ-149’s analgesic efficacy?

Preclinical studies utilize rat models of postoperative pain (e.g., incisional pain), formalin-induced nociceptive/inflammatory pain, and neuropathic pain to assess this compound’s dual mechanism. These models measure dose-dependent reductions in pain behaviors (e.g., licking, guarding) and compare efficacy to morphine using blinded, randomized protocols. In vitro assays, such as glycine uptake inhibition in spinal cord slices, confirm GlyT2 antagonism, while 5HT2A receptor binding assays validate target engagement .

Q. How do clinical trials for this compound address opioid-sparing effects in postoperative pain management?

Phase 2/3 trials employ parallel-group, double-blind designs with IV hydromorphone PCA as a control. Rescue opioid consumption (e.g., µg/hr) is tracked as a secondary endpoint, with time-to-first-rescue-dose analyzed via Kaplan-Meier and log-rank tests. For example, this compound reduced opioid use by 40% in laparoscopic colorectal surgery patients compared to placebo over 24 hours, demonstrating its opioid-sparing potential .

Q. What are the primary endpoints and statistical methods used to evaluate this compound’s efficacy in phase 3 trials?

The primary endpoint is the Summed Pain Intensity Difference (SPID) over 8 hours post-dose, calculated using the Numerical Pain Rating Scale (NRS). Mixed-model repeated measures (MMRM) adjust for baseline pain scores and covariates like preoperative anxiety. Secondary endpoints include total opioid consumption, patient satisfaction (Likert scales), and safety metrics (e.g., adverse event incidence via χ² tests) .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize dosing regimens for this compound and its metabolite VVZ-368?

A 3-compartment PK model (central/peripheral for this compound; central for VVZ-368) with first-order metabolism accounts for inter-subject variability in clearance (CV%: 18.6–46.8%). Simulations suggest a loading dose (2.6 mg/kg/h for 0.5 hours) followed by a maintenance dose (0.9 mg/kg/h) achieves therapeutic plasma concentrations (600–1900 µg/L). Covariates like creatinine clearance are integrated using allometric scaling .

Q. What methodological strategies mitigate confounding by psychological factors (e.g., anxiety) in this compound trials?

Preoperative assessments (e.g., Hospital Anxiety and Depression Scale) stratify patients into high/low negative affect subgroups. Covariate-adjusted ANCOVA models isolate this compound’s effects in high-anxiety cohorts, where it reduces opioid use by 35%. Blinding robustness is assessed via post-trial participant/investigator surveys to exclude expectancy bias .

Q. How should researchers reconcile contradictory findings between pain intensity scores and opioid consumption data?

Contradictions (e.g., non-significant SPID differences but reduced opioid use) are analyzed via mediation models. For instance, this compound’s effect on affective pain components (e.g., catastrophizing) may indirectly lower opioid demand. Sensitivity analyses exclude outliers, and Bayesian methods quantify uncertainty in efficacy metrics .

Methodological Notes

  • Data Contradictions : Animal-to-human translation discrepancies (e.g., higher GlyT2 affinity in rats) require species-specific PK/PD bridging studies .
  • Trial Design : Adaptive designs (e.g., interim futility analyses at 50% enrollment) enhance efficiency. Blinding is validated by comparing guessed vs. actual treatment allocations .
  • PK/PD Integration : Non-compartmental analysis (NCA) derives AUC/MIC ratios, while mechanistic models link receptor occupancy to pain score reductions .

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